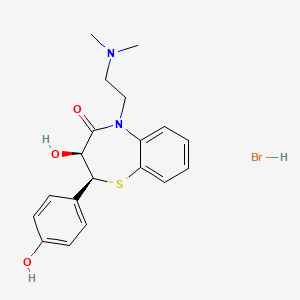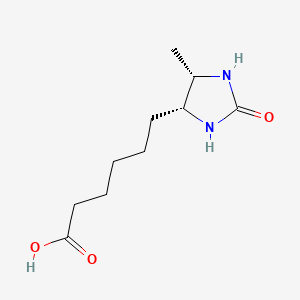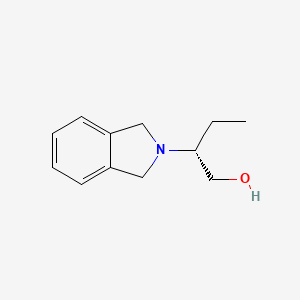
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide (4-THF-3-TSC) is a small molecule that has been studied for its potential to be used in various scientific research applications. It is a member of the thiosemicarbazide class of compounds, which are known for their ability to form strong covalent bonds with a variety of molecules. 4-THF-3-TSC has been studied for its ability to interact with proteins and other molecules of interest in the lab, and for its ability to be used in various biochemical and physiological experiments.
Scientific Research Applications
Spectral and Structural Characterization
Thiosemicarbazides, including compounds similar to 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide, have been extensively studied for their structural properties and potential applications in various scientific fields. For instance, the spectral characterization and crystal structure of certain tetrahydropyran-4-one thiosemicarbazones were investigated, providing insights into their molecular orbital calculations and chair conformation with equatorial orientation of substituents. These compounds exhibit specific configurations that are critical for their potential applications in medicinal chemistry and material science (Umamatheswari, Pratha, & Kabilan, 2011).
Antimicrobial Applications
Thiosemicarbazides are recognized for their antimicrobial properties. Research has shown that derivatives of thiosemicarbazide exhibit high activity against various microbial strains. For example, the synthesis and biological evaluation of thiosemicarbazide derivatives have demonstrated significant anti-mycobacterial activity, highlighting their potential in combating tuberculosis and other bacterial infections (Sardari et al., 2017).
Coordination Compounds and Anticancer Potential
The ability of thiosemicarbazide derivatives to form coordination compounds with metal ions opens up possibilities for their use in cancer therapy. Some coordination compounds have shown promising results in inhibiting the growth and division of cancer cells, particularly in cases of human myeloid leukemia (Gulya et al., 2008).
Antioxidant Activities
Thiosemicarbazides have also been evaluated for their antioxidant properties. Certain derivatives have demonstrated superior radical scavenging abilities and ferric reducing antioxidant power, suggesting their potential as antioxidants in pharmaceutical and nutraceutical applications (Nazarbahjat et al., 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves the reaction of 2-tetrahydrofurfuryl isothiocyanate with hydrazine hydrate in the presence of a catalyst to form 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide.", "Starting Materials": [ "2-tetrahydrofurfuryl isothiocyanate", "hydrazine hydrate", "catalyst" ], "Reaction": [ "Add 2-tetrahydrofurfuryl isothiocyanate to a reaction vessel", "Add hydrazine hydrate to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and filter the product", "Wash the product with a suitable solvent and dry it under vacuum" ] } | |
| 151672-39-8 | |
Molecular Formula |
C6H13N3OS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
1-amino-3-(2-methyloxolan-2-yl)thiourea |
InChI |
InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |
InChI Key |
UYGRZQJICTZFQY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NN |
Canonical SMILES |
CC1(CCCO1)NC(=S)NN |
synonyms |
4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



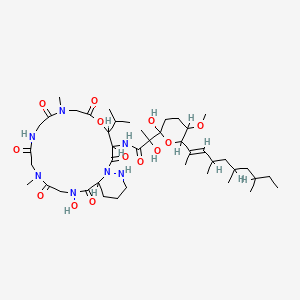



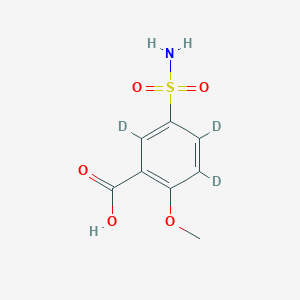
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
